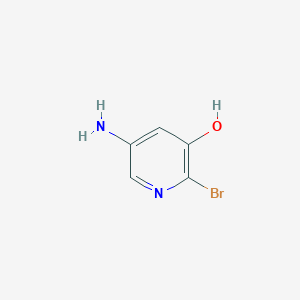
2-Isopropylamino-1-phenyl-ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylamino-1-phenyl-ethanone hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropylamino group attached to a phenyl-ethanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylamino-1-phenyl-ethanone hydrochloride typically involves the reaction of 2-Isopropylamino-1-phenyl-ethanol with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The process can be summarized as follows:
Starting Material: 2-Isopropylamino-1-phenyl-ethanol
Reagent: Hydrochloric acid
Reaction Conditions: Controlled temperature, solvent (e.g., ethanol or methanol)
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, is common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropylamino-1-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isopropylamino-1-phenyl-ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-Isopropylamino-1-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-{4-[2-(methylamino)propoxy]phenyl}ethanone hydrochloride
- 2-amino-1-(4-chloro-phenyl)-ethanone hydrochloride
- 1-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)ethanone
Uniqueness
2-Isopropylamino-1-phenyl-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropylamino group and phenyl-ethanone backbone make it a versatile compound with diverse applications in various fields.
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
1-phenyl-2-(propan-2-ylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(2)12-8-11(13)10-6-4-3-5-7-10;/h3-7,9,12H,8H2,1-2H3;1H |
InChI-Schlüssel |
UACQJVIFLNJSRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(=O)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(butan-2-yl)-N-[(3-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11728902.png)
![heptyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728921.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11728922.png)
![(E)-4-[3-(Butyrylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B11728928.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728933.png)
![(3aR,6aR)-6a-(5-bromo-2-fluorophenyl)-hexahydrofuro[3,4-c][1,2]oxazole](/img/structure/B11728941.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728946.png)

![pentyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11728966.png)
![2-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11728974.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11728980.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728992.png)
